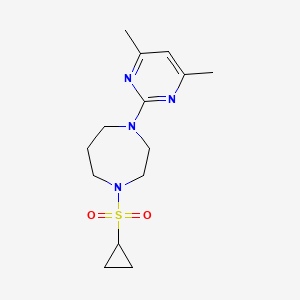
1-(Cyclopropanesulfonyl)-4-(4,6-dimethylpyrimidin-2-yl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopropanesulfonyl)-4-(4,6-dimethylpyrimidin-2-yl)-1,4-diazepane is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropanesulfonyl)-4-(4,6-dimethylpyrimidin-2-yl)-1,4-diazepane typically involves multiple steps, starting with the preparation of the cyclopropane ring and the diazepane ring separately. These intermediates are then combined under specific reaction conditions to form the final compound. Common reagents used in the synthesis include sulfonyl chlorides, pyrimidine derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
1-(Cyclopropanesulfonyl)-4-(4,6-dimethylpyrimidin-2-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(Cyclopropanesulfonyl)-4-(4,6-dimethylpyrimidin-2-yl)-1,4-diazepane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(Cyclopropanesulfonyl)-4-(4,6-dimethylpyrimidin-2-yl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Cyclopropanesulfonyl)-4-(4-methylpyrimidin-2-yl)-1,4-diazepane
- 1-(Cyclopropanesulfonyl)-4-(4,6-dimethylpyrimidin-2-yl)-1,4-piperazine
Uniqueness
1-(Cyclopropanesulfonyl)-4-(4,6-dimethylpyrimidin-2-yl)-1,4-diazepane is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H22N4O2S |
|---|---|
Peso molecular |
310.42 g/mol |
Nombre IUPAC |
1-cyclopropylsulfonyl-4-(4,6-dimethylpyrimidin-2-yl)-1,4-diazepane |
InChI |
InChI=1S/C14H22N4O2S/c1-11-10-12(2)16-14(15-11)17-6-3-7-18(9-8-17)21(19,20)13-4-5-13/h10,13H,3-9H2,1-2H3 |
Clave InChI |
NTUFLOCEGKDNOP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)N2CCCN(CC2)S(=O)(=O)C3CC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B15119875.png)
![4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B15119880.png)
![1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(4,4-difluoropiperidine-1-carbonyl)piperidine](/img/structure/B15119881.png)
![2-{1-[(6-Methylpyridin-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}-4-(trifluoromethyl)pyridine](/img/structure/B15119883.png)
![4-[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B15119891.png)
![3-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B15119893.png)
![2-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B15119894.png)
![2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine](/img/structure/B15119897.png)

![4-(4-{4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine](/img/structure/B15119925.png)
![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoline](/img/structure/B15119926.png)
![4-{Furo[3,2-c]pyridin-4-yl}-2-(morpholine-4-carbonyl)morpholine](/img/structure/B15119937.png)
![5-chloro-N-[1-(5-methoxypyrimidin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B15119943.png)
amino}pyridine-2-carbonitrile](/img/structure/B15119963.png)
